molecular formula C13H16N2O2 B11598930 N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11598930
M. Wt: 232.28 g/mol
InChI Key: UARZAJIDVGDPNY-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group, a methyl group, and an acetamide group. The compound has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific steps for synthesizing this compound may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated indoles, and nitro-substituted indoles. These products can further undergo functionalization to yield a variety of biologically active compounds.

Scientific Research Applications

N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of pro-apoptotic proteins such as Bax . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    N-(2-oxo-5-phenyl-2,3-dihydro-1H-indol-3-yl)acetamide: Another indole derivative with a phenyl group instead of an ethyl group.

Uniqueness

N-(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1-ethyl-5-methyl-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-4-15-11-6-5-8(2)7-10(11)12(13(15)17)14-9(3)16/h5-7,12H,4H2,1-3H3,(H,14,16)

InChI Key

UARZAJIDVGDPNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(C1=O)NC(=O)C

Origin of Product

United States

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